molecular formula C22H28N2O2 B246279 N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide

N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide

Cat. No. B246279
M. Wt: 352.5 g/mol
InChI Key: HUKHMPHUNVLYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide, also known as NMP-DPP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of amides and is synthesized through a specific method. NMP-DPP has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide is not fully understood. However, studies have suggested that N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide may act as an antioxidant and anti-inflammatory agent. N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to increase the levels of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines in animal models. Additionally, N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to have various biochemical and physiological effects. In animal models, N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been found to increase the levels of glutathione, an important antioxidant molecule. Additionally, N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has also been found to improve mitochondrial function and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to have low toxicity in animal models. However, there are some limitations to the use of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide in laboratory experiments. One limitation is that the mechanism of action of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, the effects of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several future directions for the study of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, the effects of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide on other physiological systems, such as the cardiovascular and immune systems, could be studied. Further research could also focus on the development of new synthesis methods for N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide and the optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide involves the reaction of 3-morpholinopropylamine with 2,2-diphenylacetyl chloride in the presence of a base, such as triethylamine. The reaction takes place at room temperature and results in the formation of N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide as a white solid. The yield of this synthesis method is high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to have neuroprotective effects. N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been found to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases. Additionally, N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,2-diphenylpropanamide

InChI

InChI=1S/C22H28N2O2/c1-22(19-9-4-2-5-10-19,20-11-6-3-7-12-20)21(25)23-13-8-14-24-15-17-26-18-16-24/h2-7,9-12H,8,13-18H2,1H3,(H,23,25)

InChI Key

HUKHMPHUNVLYAN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCCCN3CCOCC3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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